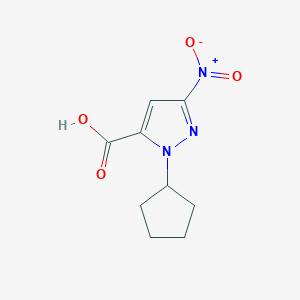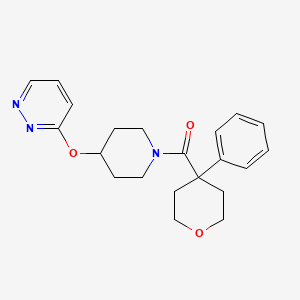
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, also known as PPTMP, is a chemical compound that has gained significant attention in the field of scientific research. PPTMP is a small molecule that has been synthesized using various methods and has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Antimicrobial Activity
A series of compounds similar in structure to (4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, specifically (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated good antimicrobial activity comparable to standard drugs such as ciprofloxacin and fluconazole, with those containing a methoxy group showing particularly high activity (Kumar et al., 2012).
Chemical Synthesis and Analysis
The chemical properties and synthesis methods of compounds containing the pyridazinone moiety, like (4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, have been explored in various studies. For instance, the gas chromatographic determination of pyrazon, a related compound, has been described, providing insights into analytical techniques applicable to similar compounds (Výboh et al., 1974). Moreover, novel synthetic pathways and conformational analyses of related piperidine-based compounds offer valuable information on the structural and chemical characteristics of such molecules (Rombouts et al., 2003).
Biological and Pharmacological Activities
Pyrazoline derivatives, akin to (4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, have been extensively studied for their biological and pharmacological activities. These compounds exhibit significant antimicrobial and phytotoxic effects, making them potential candidates for developing new therapeutic agents (Mumtaz et al., 2015). Additionally, the synthesis and biological evaluation of polymethoxylated fused pyridine ring systems, which share structural similarities with the compound of interest, have shown a broad spectrum of antitumor activity, highlighting the potential for anticancer applications (Rostom et al., 2009).
Molecular Docking and Synthesis
Recent studies have focused on the molecular docking and synthesis of novel compounds that include features similar to (4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone. These efforts aim to explore the interaction of these compounds with biological targets and their potential therapeutic benefits. For example, aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been identified as potent and selective c-Met/ALK dual inhibitors, suggesting a promising avenue for cancer therapy (Li et al., 2013).
Propriétés
IUPAC Name |
(4-phenyloxan-4-yl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(21(10-15-26-16-11-21)17-5-2-1-3-6-17)24-13-8-18(9-14-24)27-19-7-4-12-22-23-19/h1-7,12,18H,8-11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPYRWCRIVGTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



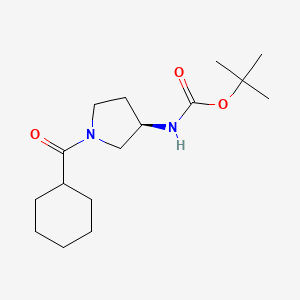
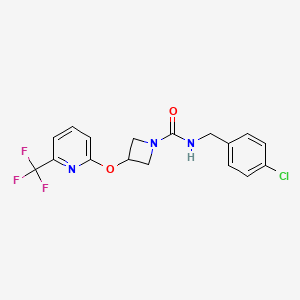
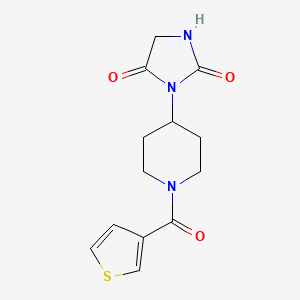

![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate](/img/structure/B2997053.png)
![(4-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2997056.png)
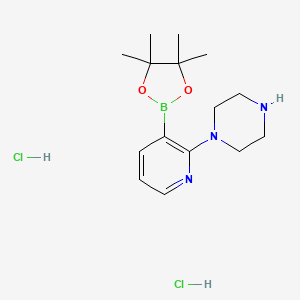
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2997058.png)
![N-[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide](/img/structure/B2997059.png)


